2-(1-(2-Fluorophenyl)propylidene)malononitrile
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Overview
Description
2-(1-(2-Fluorophenyl)propylidene)malononitrile is an organic compound with the molecular formula C11H7FN2. It is a derivative of malononitrile, which is known for its applications in organic synthesis. The compound features a fluorophenyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Fluorophenyl)propylidene)malononitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 2-fluorobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Fluorophenyl)propylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(1-(2-Fluorophenyl)propylidene)malononitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(1-(2-Fluorophenyl)propylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can be attributed to the presence of the fluorophenyl group, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile: Shares a similar structure but with an oxoethyl group instead of a propylidene group.
Malononitrile: The parent compound, which lacks the fluorophenyl group but serves as a versatile building block in organic synthesis.
Uniqueness
2-(1-(2-Fluorophenyl)propylidene)malononitrile is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased reactivity and specificity in biological interactions. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C12H9FN2 |
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Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)propylidene]propanedinitrile |
InChI |
InChI=1S/C12H9FN2/c1-2-10(9(7-14)8-15)11-5-3-4-6-12(11)13/h3-6H,2H2,1H3 |
InChI Key |
ZXCJNNXPXDNCEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)C1=CC=CC=C1F |
Origin of Product |
United States |
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